7-bromo-4-fluoro-3-iodo-2H-indazole
Description
7-Bromo-4-fluoro-3-iodo-2H-indazole is a halogen-rich indazole derivative characterized by bromine (Br), fluorine (F), and iodine (I) substituents at positions 7, 4, and 3, respectively. The compound’s molecular formula is C₇H₃BrFIN₂, with a molecular weight of 340.92 g/mol . Its synthesis typically involves halogenation and coupling reactions, as seen in related indazole derivatives. For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine employs hydrazine monohydrate to cyclize nitrile precursors under thermal conditions , while iodination may require metal catalysts like palladium for Suzuki-Miyaura couplings .
The compound’s halogen substituents influence its electronic properties, solubility, and reactivity. Bromine and iodine enhance molecular polarizability, making it a candidate for drug discovery intermediates, particularly in antiviral or anticancer research .
Properties
IUPAC Name |
7-bromo-4-fluoro-3-iodo-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIN2/c8-3-1-2-4(9)5-6(3)11-12-7(5)10/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJHUUKWNIRZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2C(=C1)Br)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292910 | |
| Record name | 7-Bromo-4-fluoro-3-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-12-0 | |
| Record name | 7-Bromo-4-fluoro-3-iodo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-fluoro-3-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-fluoro-3-iodo-2H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Industrial Production Methods
Industrial production of 7-bromo-4-fluoro-3-iodo-2H-indazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4), while reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of methoxy or tert-butyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, 7-bromo-4-fluoro-3-iodo-2H-indazole is used as a building block for the synthesis of more complex molecules. Its unique halogenation pattern allows for selective functionalization, making it valuable in organic synthesis .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Indazole derivatives have shown promise as anticancer, antiviral, and anti-inflammatory agents .
Industry
In the industrial sector, 7-bromo-4-fluoro-3-iodo-2H-indazole can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 7-bromo-4-fluoro-3-iodo-2H-indazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Bromo-4-fluoro-3-iodo-1H-indazole
- Structure : Positional isomer with bromine at position 6 instead of 5.
- Molecular Formula : C₇H₃BrFIN₂ (identical to the target compound).
- Key Differences: Altered regiochemistry affects steric interactions and electronic distribution. CAS No.: 887568-00-5 vs. undetermined for the 7-bromo analog .
4-Bromo-7-fluoro-1H-indazole
N-(7-Bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide
- Structure : Features a methanesulfonamide group at position 3 instead of iodine.
- Molecular Formula : C₉H₈BrFN₃O₂S.
- Key Differences :
- Applications: Potential protease inhibitor scaffold, differing from the iodo analog’s halogen-mediated interactions .
7-Bromo-4-chloro-1H-indazol-3-amine
3-Bromo-6-Chloro-2-Fluorobenzonitrile
- Structure : Benzonitrile precursor with halogens at positions 3, 6, and 2.
- Molecular Formula : C₇H₂BrClFN.
- Key Differences :
Research Implications
The halogen arrangement in 7-bromo-4-fluoro-3-iodo-2H-indazole offers unique advantages:
- Iodine’s polarizability enhances binding to electron-rich biological targets .
- Fluorine’s electronegativity improves metabolic stability compared to chloro analogs .
- Bromine vs. Chlorine : Bromine’s larger size may improve hydrophobic interactions in enzyme pockets .
Contrastingly, analogs like 4-bromo-7-fluoro-1H-indazol-3-amine prioritize amine-mediated reactivity, underscoring the trade-off between halogen diversity and functional group versatility .
Biological Activity
7-Bromo-4-fluoro-3-iodo-2H-indazole is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as an anticancer and anti-inflammatory agent. This article delves into the biological activity of 7-bromo-4-fluoro-3-iodo-2H-indazole, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula: CHBrF I N
Molecular Weight: 340.92 g/mol
CAS Number: 1000342-12-0
IUPAC Name: 7-bromo-4-fluoro-3-iodo-2H-indazole
The biological activity of 7-bromo-4-fluoro-3-iodo-2H-indazole is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound has shown promise as an inhibitor of extracellular signal-regulated kinase (ERK1/2), a key player in cell proliferation and survival pathways.
Key Findings:
- Inhibition of ERK1/2 Activity : Research indicates that derivatives of indazole, including 7-bromo-4-fluoro-3-iodo-2H-indazole, exhibit significant inhibitory effects on ERK1/2 with IC values ranging from 9.3 ± 3.2 nM to 25.8 ± 2.3 nM in cellular assays .
- Antitumor Activity : In clinical evaluations, compounds with similar structures have demonstrated antitumor activity against BRAFV600-mutant melanoma, suggesting potential therapeutic applications for this indazole derivative .
Structure-Activity Relationships (SAR)
The SAR analysis of indazole derivatives indicates that the presence and position of halogen substituents significantly influence their biological activity. For instance, the unique halogenation pattern of 7-bromo-4-fluoro-3-iodo-2H-indazole enhances its reactivity and selectivity towards specific biological targets.
Table: Structure-Activity Relationship Insights
| Compound | IC (nM) | Biological Activity |
|---|---|---|
| 7-Bromo-4-fluoro-3-iodo | 9.3 - 25.8 | ERK1/2 inhibition |
| Similar Indazole Derivative A | ~20 | Antitumor activity |
| Similar Indazole Derivative B | ~720 | IDO1 inhibitory activity |
Case Studies
Several studies have explored the biological activities associated with indazole derivatives:
- Anticancer Properties : A study evaluated various indazole derivatives for their effects on cancer cell lines, revealing that certain compounds exhibited significant growth inhibition . The study emphasized the role of halogen substitutions in enhancing anticancer efficacy.
- Inflammatory Response Modulation : Research indicated that indazole derivatives could modulate inflammatory responses by inhibiting specific kinases involved in inflammatory signaling pathways . This suggests potential applications in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
